(1S,8S,10S,11R)-3-methoxy-11-methyl-10-(3,4,5-trimethoxyphenyl)-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one
Overview
Description
Maglifloenone is an organic compound with the chemical formula C22H26O6 and a molecular weight of 386.44 g/mol . It is a yellow crystalline solid with a fragrance similar to orange blossoms . Maglifloenone is known for its potential as a synthetic plant growth regulator, promoting plant growth and improving crop yield and quality . Additionally, it can act as a plant stress resistance agent, enhancing the plant’s ability to withstand adverse conditions .
Preparation Methods
The synthesis of Maglifloenone is relatively complex and typically begins with arachidonic acid . The synthetic route involves multiple steps, including ketonization, reduction, and oxidation reactions . The industrial production of Maglifloenone follows similar synthetic routes but on a larger scale, ensuring the compound’s purity and yield through optimized reaction conditions .
Chemical Reactions Analysis
Maglifloenone undergoes various chemical reactions, including:
Oxidation: Maglifloenone can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert Maglifloenone into different reduced forms.
Substitution: Maglifloenone can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions vary based on the specific conditions and reagents used .
Scientific Research Applications
Maglifloenone has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: Maglifloenone is studied for its role in plant growth regulation and stress resistance.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in agriculture to enhance crop yield and quality.
Mechanism of Action
The mechanism by which Maglifloenone exerts its effects involves its interaction with specific molecular targets and pathways. It is believed to modulate plant growth by influencing hormonal pathways and stress response mechanisms . The exact molecular targets and pathways are still under investigation, but it is known to enhance the plant’s ability to cope with environmental stressors .
Comparison with Similar Compounds
Maglifloenone can be compared with other similar compounds such as:
- Denudatone
- Magnoline
- Futoenone
- Cylohexadienone
- Fargesone A, B, and C
These compounds share structural similarities with Maglifloenone but differ in their specific functional groups and biological activities . Maglifloenone’s unique combination of properties makes it particularly effective as a plant growth regulator and stress resistance agent .
Properties
IUPAC Name |
(1S,8S,10S,11R)-3-methoxy-11-methyl-10-(3,4,5-trimethoxyphenyl)-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-12-15(13-6-17(24-2)21(27-5)18(7-13)25-3)8-14-10-22(12)11-19(26-4)16(23)9-20(22)28-14/h6-7,9,11-12,14-15H,8,10H2,1-5H3/t12-,14+,15+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWKCIXVIBYKKR-IRJBIMHASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2CC13C=C(C(=O)C=C3O2)OC)C4=CC(=C(C(=C4)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@H]2C[C@@]13C=C(C(=O)C=C3O2)OC)C4=CC(=C(C(=C4)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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